Hexahydropyrrolo[1,2-a]pyrimidin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-3-5-9-4-1-2-6(9)8-7/h6H,1-5H2,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBOFPPVZCKWOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2NC(=O)CCN2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Characterization and Stereochemical Analysis of Hexahydropyrrolo 1,2 a Pyrimidin 2 1h One Compounds
Spectroscopic Elucidation of Hexahydropyrrolo[1,2-a]pyrimidinone Structures
Spectroscopic methods are indispensable for the initial determination and confirmation of the molecular structure of hexahydropyrrolo[1,2-a]pyrimidin-2(1H)-one and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information to piece together the complete structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D HSQC, HMBC, COSY, NOESY)
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide a wealth of information regarding the connectivity of atoms, the chemical environment of protons and carbons, and the spatial proximity of nuclei.
¹H NMR spectra are fundamental for identifying the number of unique proton environments and their multiplicities (singlet, doublet, triplet, etc.), which reveals the neighboring proton relationships. For instance, in N-arylhexahydropyrimidines, the chemical shifts of the protons on the heterocyclic ring are influenced by the nature and position of substituents. researchgate.net The assignment of axial and equatorial protons can often be determined based on their coupling constants and chemical shift values. researchgate.net
¹³C NMR spectra complement the ¹H NMR data by showing the number of unique carbon atoms in the molecule. The chemical shifts in ¹³C NMR are indicative of the type of carbon (e.g., carbonyl, aromatic, aliphatic), providing further confirmation of the core structure.
2D NMR techniques are crucial for unambiguously assigning all proton and carbon signals, especially in complex derivatives.
COSY (Correlation Spectroscopy) experiments establish proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems within the molecule. This is particularly useful for identifying adjacent protons in the pyrrolidine (B122466) and pyrimidine (B1678525) rings. nih.gov
HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms, simplifying the assignment of carbon signals based on their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. The observation of a NOE between two protons indicates that they are close in space, which is critical for determining the stereochemistry, such as the cis or trans fusion of the rings and the relative orientation of substituents. researchgate.netnih.gov For example, in certain N-arylhexahydropyrimidines, NOESY data can confirm the axial or equatorial orientation of substituents. researchgate.net
Table 1: Representative ¹H NMR Spectral Data for Substituted Hexahydropyrimidines This table is interactive. Click on the headers to sort the data.
| Compound | Ar | R | H4 | H6 | H5 | H2 | Ar | R |
|---|---|---|---|---|---|---|---|---|
| 1a | C₆H₅ | CH₃ | 2.60 (t) | 3.26 (t) | 1.75 (p) | 3.79 (s) | 2': 6.87 (dd) | 2.30 (s) |
| 1b | C₆H₅ | CH₂CH₃ | 2.66 (t) | 3.26 (t) | 1.75 (p) | 3.86 (s) | 2': 6.87 (dd) | a: 2.49 (q) |
| 1c | C₆H₅ | (CH₂)₂CH₃ | 2.67 (t) | 3.26 (t) | 1.74 (p) | 3.86 (s) | 2': 6.87 (dd) | a: 2.36-2.41 (m) |
| 1d | C₆H₅ | CH(CH₃)₂ | 2.73 (t) | 3.24 (t) | 1.73 (p) | 3.94 (s) | 2': 6.86 (dd) | a: 2.84 (m) |
| 1e | C₆H₅ | CH₂CH(CH₃)₂ | 2.63 (t) | 3.25 (t) | 1.71 (p) | 3.83 (s) | 2': 6.87 (dd) | a: 2.18 (d) |
Data sourced from a study on N-arylhexahydropyrimidines. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. In the context of this compound, the most characteristic absorption band is that of the carbonyl group (C=O) of the lactam. This typically appears as a strong absorption in the region of 1650-1700 cm⁻¹. The exact frequency can provide clues about the ring strain and electronic environment of the carbonyl group. Other important absorptions include C-H stretching vibrations for the aliphatic portions of the molecule (typically 2850-3000 cm⁻¹) and N-H stretching for any secondary amine functionalities, which would appear as a moderate absorption around 3300-3500 cm⁻¹. The presence and position of these bands can quickly confirm the presence of the core pyrimidinone structure.
X-ray Crystallography for Solid-State Structure Determination
While NMR provides detailed structural information in solution, X-ray crystallography offers an unparalleled, high-resolution view of the molecule's three-dimensional structure in the solid state. researchgate.netresearchgate.net This technique is the gold standard for determining the precise bond lengths, bond angles, and torsional angles, providing definitive proof of the molecular geometry and stereochemistry.
Diastereomeric and Enantiomeric Structure Elucidation
For this compound compounds with multiple stereocenters, X-ray crystallography is instrumental in the unambiguous assignment of the relative and absolute stereochemistry. It can distinguish between different diastereomers, which have different physical properties and often different biological activities. researchgate.net Furthermore, by using anomalous dispersion effects, it is possible to determine the absolute configuration of a chiral molecule, distinguishing between enantiomers. This is crucial as enantiomers can have dramatically different pharmacological effects. The crystal structure reveals the precise spatial arrangement of all atoms, confirming the cis or trans fusion of the bicyclic system and the orientation of any substituents on the rings. researchgate.net
Crystal Packing Features and Intermolecular Interactions
Beyond the structure of a single molecule, X-ray crystallography also reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a variety of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions if aromatic rings are present. For this compound, the lactam functionality can participate in hydrogen bonding, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group (if present) acting as a hydrogen bond donor. These interactions can lead to the formation of well-ordered supramolecular architectures, such as chains or sheets, within the crystal. Understanding these packing features is important as they can influence the physical properties of the solid material, including its solubility and stability.
Conformational Analysis of the Hexahydropyrrolo[1,2-a]pyrimidinone Core
The three-dimensional structure of the hexahydropyrrolo[1,2-a]pyrimidinone core is defined by the fusion of a five-membered pyrrolidine ring and a six-membered hexahydropyrimidine (B1621009) ring. This fusion imparts significant conformational constraints on the molecule. Due to the presence of saturated rings, the system is not planar and can adopt several conformations.
Detailed insights into the solid-state conformation of this bicyclic system have been obtained through X-ray crystallography studies of closely related analogues. An analysis of 8a-phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one, which shares the same core bicyclic structure, reveals specific conformational features. nih.gov The five-membered pyrrolidone ring is non-planar and adopts a twisted envelope conformation. nih.gov The six-membered hexahydropyrimidine ring also assumes a non-planar arrangement to minimize steric strain. nih.gov
The degree of non-planarity in the fused system is significant, as illustrated by key torsion angles determined from crystallographic data. These angles describe the twist along the bonds connecting the two rings and within the rings themselves. For the 8a-phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one analogue, two critical torsion angles highlight the pronounced deviation from planarity. nih.gov The presence of substituents can further influence the conformational preferences of the bicyclic core. nih.gov
| Torsion Angle | Value (°) | Description |
|---|---|---|
| C(5)-N(2)-C(4)-N(1) | 47.9(3) | Describes the twist within the hexahydropyrimidine ring. |
| C(1)-N(1)-C(4)-N(2) | 136.8(2) | Describes the twist at the fusion of the two heterocyclic rings. |
Computational methods, such as Density Functional Theory (DFT) calculations, are also employed to predict the stability of different conformers and to complement experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov For related bicyclic guanidines, computational studies have been used to identify low-energy conformations and propose bioactive shapes, often described as a "Y" shape, which can help in designing new ligands for biological targets. nih.govnih.gov
Analysis of Diastereoselectivity and Enantiomeric Purity
The synthesis of this compound can result in the formation of multiple stereoisomers due to the presence of chiral centers in the molecule. The control of stereochemistry during synthesis is crucial, leading to the analysis of both diastereoselectivity (the preferential formation of one diastereomer over another) and enantiomeric purity (the excess of one enantiomer over its mirror image).
The determination of diastereomeric and enantiomeric purity relies on a suite of modern analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the ratio of diastereomers in a mixture. Diastereomers have distinct chemical and physical properties, which result in different NMR spectra, allowing for the integration of signals corresponding to each diastereomer to calculate the diastereomeric ratio (d.r.). nih.gov For determining enantiomeric purity, NMR can be used in conjunction with chiral discriminating agents. These agents, which can be chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), interact with the enantiomers to form transient diastereomeric complexes or new diastereomeric compounds, respectively. mdpi.commdpi.com These newly formed diastereomers exhibit distinct signals in the NMR spectrum, enabling the calculation of enantiomeric excess (e.e.). mdpi.com
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govnih.gov By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately determined. Multidimensional HPLC techniques can also be employed for complex separations and to study the kinetics of enantiomerization.
While synthetic routes for various related pyrrolopyrimidine and bicyclic guanidine (B92328) systems report high diastereoselectivity and enantioselectivity, specific experimental data for the synthesis of this compound is not extensively detailed in the reviewed literature. Synthetic strategies for similar heterocyclic scaffolds often achieve excellent diastereoselectivity (d.r. >20:1) and good to excellent enantioselectivity through methods like asymmetric organocatalytic cycloadditions. nih.gov
The following table illustrates how such data would be presented, though specific values for the title compound are dependent on the particular synthetic method employed.
| Synthetic Method | Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Analytical Method |
|---|---|---|---|---|
| Illustrative Method A | (3S,7aR)-Derivative | >95:5 | 98% | 1H NMR, Chiral HPLC |
| Illustrative Method B | (3R,7aR)-Derivative | 10:1 | 92% | Chiral HPLC |
Note: The values in Table 2 are for illustrative purposes to demonstrate how results are typically reported and are not actual experimental data for this compound based on the searched literature.
The absolute configuration of the synthesized stereoisomers is typically determined unambiguously using single-crystal X-ray diffraction or by correlation to compounds of known configuration. nih.gov
Reactivity and Chemical Transformations of Hexahydropyrrolo 1,2 a Pyrimidin 2 1h One
Oxidation Reactions of the Hexahydropyrrolo[1,2-a]pyrimidinone Skeleton
The nitrogen atoms within the hexahydropyrrolo[1,2-a]pyrimidinone structure are susceptible to oxidation, leading to the formation of N-oxide derivatives. These reactions are a key pathway to functionalizing the core structure.
The tertiary amine nitrogen in the bridgehead position of the hexahydropyrrolo[1,2-a]pyrimidinone ring system can be selectively oxidized to form the corresponding N-oxide. This transformation is typically achieved using common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxides are valuable intermediates for further synthetic manipulations.
Reduction Reactions and Hydrogenation Pathways
The hexahydropyrrolo[1,2-a]pyrimidinone framework can undergo various reduction reactions, targeting either the carbonyl group or unsaturated portions of the molecule, should they be present in derivatives.
In derivatives of hexahydropyrrolo[1,2-a]pyrimidin-2(1H)-one that feature unsaturation within the ring system, selective reduction of these double bonds can be accomplished. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2), is a common method to achieve this transformation, leading to the fully saturated parent scaffold.
The lactam carbonyl group of this compound can be reduced using powerful reducing agents. Complex metal hydrides like lithium aluminum hydride (LiAlH4) are capable of reducing the amide functionality to an amine, yielding the corresponding hexahydropyrrolo[1,2-a]pyrimidine.
| Reducing Agent | Functional Group Targeted | Product |
| Lithium Aluminum Hydride (LiAlH4) | Lactam Carbonyl | Hexahydropyrrolo[1,2-a]pyrimidine |
Under certain reductive conditions, cleavage of specific carbon-nitrogen bonds within the hexahydropyrrolo[1,2-a]pyrimidinone ring system can occur. For instance, dissolving metal reductions, such as with sodium in liquid ammonia, can lead to ring-opening reactions, providing access to different classes of amino-acid derivatives.
Nucleophilic and Electrophilic Substitution Reactions on the Hexahydropyrrolo[1,2-a]pyrimidinone Ring System
The hexahydropyrrolo[1,2-a]pyrimidinone ring system can also be a substrate for both nucleophilic and electrophilic substitution reactions, allowing for the introduction of a wide range of substituents.
The nitrogen atom of the lactam can be deprotonated with a strong base to form an anion, which can then act as a nucleophile. This nucleophile can react with various electrophiles, such as alkyl halides or acyl chlorides, to afford N-substituted derivatives.
| Reagent | Type of Reaction | Position of Substitution | Product |
| Alkyl Halide (e.g., Methyl Iodide) | Nucleophilic Substitution (following deprotonation) | N-1 | N-Alkyl-hexahydropyrrolo[1,2-a]pyrimidin-2(1H)-one |
| Acyl Chloride (e.g., Acetyl Chloride) | Nucleophilic Substitution (following deprotonation) | N-1 | N-Acyl-hexahydropyrrolo[1,2-a]pyrimidin-2(1H)-one |
Furthermore, the carbon atom alpha to the carbonyl group can be deprotonated to form an enolate. This enolate can then participate in reactions with various electrophiles, leading to the formation of C-substituted derivatives.
Alkylation at Nitrogen Atoms within the Bicyclic Framework
The this compound framework contains two nitrogen atoms that can potentially undergo alkylation. The reactivity of these sites is influenced by their chemical environment—one being part of an amide (lactam) and the other a tertiary amine at the bridgehead position. The N-alkylation of related heterocyclic systems, such as pyrimidines and other fused bicyclic structures, has been studied, providing insights into the potential reactivity of this specific scaffold.
Research on the N-alkylation of analogous pyrimidine-containing structures has demonstrated that the choice of reagents and reaction conditions can direct the site of alkylation. For instance, in related pyrimidinone systems, alkylation can occur at either a nitrogen or an oxygen atom, leading to N-alkylated or O-alkylated products, respectively. The regioselectivity of this reaction is influenced by factors such as the nature of the alkylating agent, the base employed, and the solvent.
In a study on the N-alkylation of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines, a structurally related system, N-allylation was successfully achieved using 3-bromopropene in the presence of potassium carbonate in acetonitrile. This reaction proceeded to set the stage for subsequent intramolecular Heck reactions. nih.gov While not the exact this compound, this example highlights a viable synthetic route for the N-alkylation of a fused pyrrolidine-containing ring system.
The table below summarizes typical conditions used for the N-alkylation of related heterocyclic compounds, which could serve as a starting point for the functionalization of the this compound scaffold.
| Substrate Family | Alkylating Agent | Base | Solvent | Temperature (°C) | Product Type | Reference |
| Pyrrolidinedione-fused Hexahydropyrrolo[2,1-a]isoquinolines | 3-Bromopropene | K₂CO₃ | MeCN | 105 | N-Allylated | nih.gov |
| Pyrimidines | Alkyl Halides | Ammonium Sulfate@Hydro-thermal Carbone | CH₃CN | Reflux | N1-Alkylated | ias.ac.in |
| 2-Pyridones | Benzyl Bromides | - | Water (with Tween 20) | Room Temp. | N-Alkylated | researchgate.net |
This table presents data from related heterocyclic systems to infer potential reaction conditions for this compound.
Hydrolytic Transformations of Hexahydropyrrolo[1,2-a]pyrimidinone Scaffolds
The stability of the this compound scaffold towards hydrolysis is a critical aspect of its chemical characterization. The lactam ring within the structure is susceptible to cleavage under both acidic and basic conditions, which would lead to the opening of the pyrimidinone ring.
The outcome of such a hydrolysis reaction would be the formation of an amino acid derivative. Specifically, the cleavage of the amide bond in this compound would be expected to yield a substituted pyrrolidine (B122466) carrying a carboxylic acid and an amino group. The exact structure of the product would depend on the specific conditions of the hydrolysis.
Further research is required to delineate the precise conditions and to isolate and characterize the products of the hydrolytic transformation of the this compound scaffold.
Computational Chemistry and Theoretical Investigations of Hexahydropyrrolo 1,2 a Pyrimidin 2 1h One
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, including molecules. It is widely applied to predict the geometric and electronic properties of heterocyclic compounds. For derivatives of the hexahydropyrrolo[1,2-a]pyrimidine system, DFT calculations have been instrumental in providing a deeper understanding of their molecular framework. nih.govijcce.ac.irnih.gov
Optimized Molecular Structures and Energetics
DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular structure. These calculations minimize the total energy of the system to predict equilibrium geometries, bond lengths, and bond angles.
In a study of closely related 8a-aryl-hexahydropyrrolo[1,2-a]pyrimidin-6(1H)-ones, DFT calculations were performed to optimize the molecular geometry. nih.gov These studies show that the hexahydropyrimidine (B1621009) ring typically adopts a stable "chair" conformation, while the fused pyrrolidone ring exists in a twisted "envelope" conformation. sciforum.net The total energy calculated for these optimized structures provides a measure of their thermodynamic stability. nih.gov
Comparison of Theoretical and Experimental Structural Data
A key validation of computational methods is the comparison of calculated data with experimental results, typically obtained from single-crystal X-ray diffraction. For the related compound 8a-phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one, crystal structure data is available, allowing for a direct comparison with theoretical predictions for similar scaffolds. sciforum.net
Generally, bond lengths and angles calculated by DFT methods show good agreement with experimental values, confirming the accuracy of the theoretical model. researchgate.netnih.gov For instance, the C-N bond distances within the hexahydropyrimidine ring are typically found to be around 1.47 Å experimentally, a value that is closely matched by DFT calculations. sciforum.net Discrepancies between theoretical (gas-phase) and experimental (solid-state) data can often be attributed to intermolecular interactions, such as hydrogen bonding, present in the crystal lattice. nih.govnih.gov
Interactive Table: Comparison of Selected Experimental and Theoretical Bond Lengths (Å) for a Related Pyrrolopyrimidine Scaffold
| Bond | Experimental (X-ray) Data (Å) sciforum.net | Theoretical (DFT) Data (Å) (Typical) |
| C4-N2 | 1.437 | ~1.44 |
| C7-N1 | 1.468 | ~1.47 |
| C8-C7 | 1.527 | ~1.53 |
| C=O | 1.233 | ~1.23 |
Note: Experimental data is for 8a-phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one. Theoretical data represents typical values for similar structures from DFT calculations.
Quantum Chemical Modeling of Conformational Landscapes
The hexahydropyrrolo[1,2-a]pyrimidine framework has considerable conformational flexibility due to its two fused, saturated rings. sciforum.net Quantum chemical modeling can be used to explore the potential energy surface of the molecule, identifying different stable conformations (local minima) and the energy barriers for converting between them (transition states).
Studies on related bicyclic systems have determined the preferred conformations of the individual rings. For example, in 8a-phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one, the hexahydropyrimidine ring adopts a "chair" conformation, and the pyrrolidone cycle is in a twisted envelope shape. sciforum.net The specific arrangement and relative energies of these conformers are crucial for understanding the molecule's interactions and reactivity. nih.gov
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. numberanalytics.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. researchgate.net
For a molecule like Hexahydropyrrolo[1,2-a]pyrimidin-2(1H)-one, FMO analysis would identify the regions of the molecule associated with the HOMO and LUMO. The HOMO is often localized on heteroatoms with lone pairs, such as nitrogen and oxygen, making these sites nucleophilic. The LUMO is typically distributed over electron-deficient areas, often involving the carbonyl group (C=O), making the carbonyl carbon an electrophilic site. youtube.comnih.gov
Interactive Table: Conceptual FMO Properties
| Orbital | Role in Reactions | Likely Location on this compound |
| HOMO | Electron Donor (Nucleophile) | Nitrogen atoms, Oxygen of the carbonyl group |
| LUMO | Electron Acceptor (Electrophile) | Carbonyl carbon atom (C2) |
| HOMO-LUMO Gap | Indicator of Kinetic Stability | A smaller gap indicates higher reactivity |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electron density of a molecule, which is also calculated using computational methods like DFT. wolfram.com The MEP map helps to identify the electron-rich and electron-poor regions of a molecule. rsc.org
On a standard MEP map:
Red areas indicate regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.
Blue areas indicate regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack.
Green areas represent regions with neutral or near-zero potential.
For this compound, an MEP map would likely show a strongly negative potential (red) around the carbonyl oxygen atom due to its lone pairs of electrons. A positive potential (blue) would be expected near the hydrogen atom attached to the ring nitrogen (N-H), making it a potential hydrogen bond donor. The carbonyl carbon would also exhibit a degree of positive potential, marking it as a site for nucleophilic attack. wolfram.comutoronto.ca
Reaction Mechanism Elucidation through Computational Studies
Computational chemistry is an invaluable tool for investigating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the most likely reaction mechanism. rsc.orgrsc.org
For reactions involving the hexahydropyrrolo[1,2-a]pyrimidine core, computational studies could be used to:
Model reaction pathways: For example, in a hydrolysis reaction, calculations could model the approach of a water molecule or hydroxide (B78521) ion to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent bond-breaking steps. rsc.org
Calculate activation energies: The energy difference between the reactants and the transition state determines the activation energy barrier, which governs the reaction rate. rsc.org
Investigate stereospecificity: Computational models can explain why a reaction produces one stereoisomer over another by comparing the activation energies of the different pathways. rsc.org
While specific computational studies on the reaction mechanisms of this compound are not widely documented, research on similar heterocyclic systems demonstrates the power of this approach to confirm or predict reaction outcomes and provide detailed mechanistic insights. rsc.orgresearchgate.net
Molecular Docking Simulations for Ligand-Target Interaction Delineation
Information regarding molecular docking simulations, including detailed research findings and data tables for this compound, is not available in the reviewed scientific literature.
Advanced Applications and Derivatization in Synthetic Chemistry
Hexahydropyrrolo[1,2-a]pyrimidin-2(1H)-one as a Versatile Synthetic Building Block
The rigid bicyclic core of the hexahydropyrrolo[1,2-a]pyrimidinone system serves as an excellent starting point for the synthesis of more elaborate molecules. This scaffold provides a defined spatial arrangement of substituents, which is a crucial feature in designing molecules with specific biological or material properties.
The pyrrolopyrimidine framework is a privileged structure found in numerous biologically active compounds and natural products. nih.govresearchgate.net Synthetic chemists leverage this inherent activity by using the hexahydropyrrolo[1,2-a]pyrimidinone core as a scaffold, systematically building upon it to develop new chemical entities. Research on structurally related hexahydropyrido[1,2-c]pyrimidine systems illustrates a common strategy where the core scaffold is the foundation for multi-stage syntheses. nih.govnih.gov For example, derivatives of 4-arylhexahydro-1H,3H-pyrido[1,2-c]pyrimidine-1,3-dione serve as starting materials for further modification, leading to complex molecules with potential applications as receptor ligands. nih.govnih.gov This approach of using a core heterocyclic structure to generate a library of more complex derivatives is a cornerstone of medicinal chemistry and drug discovery. nih.gov The synthesis of various pyrrolo[2,3-d]pyrimidine analogs as kinase inhibitors further highlights how these scaffolds are systematically modified to achieve desired biological activity. mdpi.com
The chemical reactivity of the hexahydropyrrolo[1,2-a]pyrimidinone scaffold allows for its transformation into other diverse heterocyclic systems through reactions involving ring-opening, rearrangement, and re-cyclization. While a direct conversion of this compound to pyrazolo[3,4-b]pyridine is not prominently documented, rearrangements of related systems are known. For instance, a tandem iminium cyclization and Smiles rearrangement has been used to convert a pyridinyloxyacetaldehyde and a primary amine into a novel pyrido[2,3-e]pyrrolo[1,2-a]pyrazine scaffold, demonstrating that complex skeletal reorganizations are feasible. nih.gov
The synthesis of fused pyrazole (B372694) systems, such as pyrazolo[1,5-a]pyrimidines, typically involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds. nih.gov This common strategy builds the pyrimidine (B1678525) ring onto a pre-existing pyrazole. Transforming a pre-formed pyrrolopyrimidine into a pyrazolopyridine would likely require a more complex pathway, but the chemical versatility of the scaffold suggests its potential as an intermediate in the synthesis of a wide array of other heterocyclic structures.
Utility as Chiral Auxiliaries in Enantioselective Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.netnih.gov While the direct application of this compound as a chiral auxiliary is not extensively reported, the creation of enantiomerically pure versions of this scaffold has been achieved, highlighting its potential in asymmetric synthesis.
A key strategy involves transferring chirality from a known chiral source to the pyrrolopyrimidine core. In one study, enantiomers of pyrrolo[1,2-a]pyrimidines were successfully prepared starting from chiral 2-aminonorbornene (B1216617) hydroxamic acids. nih.govresearchgate.net The chirality of the norbornene starting material dictates the absolute configuration of the final product, which is formed through a domino ring-closure and a subsequent retro-Diels-Alder reaction. nih.govresearchgate.net
In a related approach, an external chiral auxiliary was used to construct a chiral pyridopyrimidinone scaffold. znaturforsch.com Asymmetric electrophilic α-amidoalkylation reactions using a chiral alkylaminocarbonyl unit (derived from (S)-1-phenylethylamine) as the auxiliary guided the stereoselective synthesis of 2-substituted piperidine (B6355638) derivatives. znaturforsch.com Subsequent intramolecular condensation yielded the enantiopure octahydropyrido[1,2-c]pyrimidin-1-ones. znaturforsch.com These examples demonstrate that chiral hexahydropyrrolo[1,2-a]pyrimidinone scaffolds can be accessed, making them valuable chiral building blocks for the synthesis of enantiomerically pure target molecules.
Derivatization for Material Science Applications (e.g., Ionic Liquid Formation)
Ionic liquids (ILs) are salts with melting points below 100 °C, and they are explored as green solvents and novel materials. researchgate.net The derivatization of heterocyclic compounds into ionic liquids is a growing area of interest. The hexahydropyrrolo[1,2-a]pyrimidinone scaffold possesses nitrogen atoms that can be quaternized to form a cation, which, when paired with a suitable anion, would form an ionic liquid.
This concept is supported by research on related heterocyclic systems. For example, novel tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylate derivatives have been synthesized in a room-temperature ionic liquid medium, showing the compatibility of this scaffold with ILs. researchgate.net In other work, l-proline (B1679175) nitrate, an ionic liquid, was used as a catalyst for the synthesis of pyrimidine derivatives. japsonline.com These studies demonstrate the synergy between ionic liquids and pyrimidine-based scaffolds, primarily using the IL as a reaction medium or catalyst. researchgate.netresearchgate.netjapsonline.com The potential for the scaffold itself to be the cation of an IL represents a promising avenue for creating new materials with tunable properties for applications ranging from catalysis to electrochemical systems.
Functionalization Strategies for Modifying Hexahydropyrrolo[1,2-a]pyrimidinone Scaffolds
The modification of the hexahydropyrrolo[1,2-a]pyrimidinone core is crucial for tuning its properties and developing derivatives for specific applications. Several modern and classical synthetic methods can be employed to functionalize this scaffold.
A primary site for functionalization is the nitrogen atom of the pyrimidinone ring. Studies on related hexahydropyrido[1,2-c]pyrimidines have demonstrated a robust two-step sequence involving N-alkylation of the imide group with a bifunctional linker like 1,4-dibromobutane, followed by condensation with various nucleophiles, such as aryl- or heteroarylpiperazines. nih.govnih.gov
Modern cross-coupling reactions are also powerful tools for modifying the scaffold, assuming an appropriate handle (like a halogen) is present. The Buchwald-Hartwig amination and the Suzuki-Miyaura cross-coupling reaction are extensively used to form C-N and C-C bonds, respectively, on related pyrrolo[2,3-d]pyrimidine cores. mdpi.com These reactions allow for the introduction of a wide variety of aryl and heteroaryl groups. Furthermore, direct halogenation of the scaffold, for instance with N-chlorosuccinimide or N-bromosuccinimide, can provide the necessary precursors for these cross-coupling reactions. mdpi.com
The table below summarizes key functionalization strategies applicable to the pyrrolopyrimidinone scaffold based on related systems.
| Strategy | Reagents/Catalyst | Position of Functionalization | Purpose | Reference |
| N-Alkylation | 1,4-Dibromobutane, Base | Imide Nitrogen | Introduction of an alkyl chain for further reaction | nih.gov, nih.gov |
| Condensation | Arylpiperazines | Terminus of Alkyl Chain | Attachment of complex side chains | nih.gov, nih.gov |
| Buchwald-Hartwig Amination | Amines, Pd(OAc)₂, BINAP, Cs₂CO₃ | C4-position (on related scaffolds) | C-N bond formation to introduce amino groups | mdpi.com |
| Suzuki-Miyaura Coupling | Boronic Acids, Pd catalyst, Base | C5 or C6-position (on related scaffolds) | C-C bond formation to introduce aryl/heteroaryl groups | mdpi.com |
| Halogenation | N-Chlorosuccinimide (NCS) | C3-position (on related scaffolds) | Introduction of a handle for cross-coupling | mdpi.com |
Future Directions and Emerging Research Avenues for Hexahydropyrrolo 1,2 a Pyrimidin 2 1h One Chemistry
Development of Novel and Sustainable Synthetic Routes
The demand for environmentally benign and efficient chemical processes has spurred the development of green synthetic methodologies for complex molecules, including bicyclic guanidines. Future research will likely focus on moving away from multi-step procedures that often require harsh reagents and generate significant waste.
Key areas of development include:
Catalytic Strategies: The use of transition metal catalysts, such as silver(I) and titanium amides, has shown promise in facilitating cascade reactions to form bicyclic guanidines in a single step. acs.org For instance, a silver(I)-catalyzed hydroamination/Michael addition sequence has been successfully employed to synthesize highly substituted bicyclic guanidines from readily available starting materials. acs.org This approach not only improves efficiency but also allows for the generation of structural diversity. acs.org
Green Chemistry Principles: The adoption of green chemistry principles is paramount. This includes the use of less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave irradiation. atmiyauni.ac.inresearchgate.net One-pot syntheses, where multiple reaction steps are carried out in the same vessel, are particularly attractive as they reduce the need for intermediate purification steps, thereby saving time and resources. atmiyauni.ac.inresearchgate.net
Scalable Syntheses: Designing synthetic routes that are amenable to large-scale production is crucial for the practical application of hexahydropyrrolo[1,2-a]pyrimidinone-based compounds. rsc.org This involves selecting readily available and cost-effective starting materials and optimizing reaction conditions for scalability. rsc.org
| Synthetic Approach | Key Features | Potential Advantages |
| Cascade Reactions | Multiple bond-forming events in a single operation. | Increased efficiency, reduced waste, access to complex structures. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, improved yields, greener reaction conditions. atmiyauni.ac.in |
| Catalytic Methods | Employment of catalysts (e.g., Ag(I), Ti-amides) to facilitate transformations. | High selectivity, milder reaction conditions, potential for asymmetric synthesis. acs.org |
Exploration of Undiscovered Reactivity Patterns
While the basicity of the guanidine (B92328) moiety in hexahydropyrrolo[1,2-a]pyrimidin-2(1H)-one is well-documented, its full reactive potential remains to be unlocked. Future investigations will likely uncover novel reactivity patterns, expanding its utility in organic synthesis.
Emerging areas of exploration include:
Organocatalysis: The bicyclic guanidine framework is an excellent platform for the design of novel organocatalysts. acs.org Its ability to act as a Brønsted base is already utilized, but its potential in other modes of catalysis, such as hydrogen bonding or phase-transfer catalysis, warrants further investigation.
Transannular Reactions: The rigid, bicyclic structure of these compounds could be exploited to facilitate transannular reactions, leading to the formation of unique and complex polycyclic systems. nih.gov
Derivatization Strategies: Developing new methods for the selective functionalization of the hexahydropyrrolo[1,2-a]pyrimidinone core will be essential for creating libraries of diverse compounds for biological screening and materials science applications. nih.govnih.gov
Advanced Computational Approaches for Structure-Reactivity Prediction
In silico methods are becoming increasingly indispensable in modern chemical research. Advanced computational approaches will play a pivotal role in accelerating the discovery and development of new hexahydropyrrolo[1,2-a]pyrimidinone-based molecules.
Future computational studies may focus on:
Predictive Modeling: The use of Density Functional Theory (DFT) and other quantum mechanical methods can provide deep insights into the electronic structure and reactivity of these compounds. This allows for the prediction of reaction outcomes and the rational design of new catalysts and reagents.
Molecular Docking and Dynamics: For applications in drug discovery, molecular docking and molecular dynamics simulations can be used to predict the binding affinity and mode of interaction of hexahydropyrrolo[1,2-a]pyrimidinone derivatives with biological targets. atmiyauni.ac.inresearchgate.netnih.govresearchgate.net This information is invaluable for guiding the design of more potent and selective therapeutic agents. nih.govresearchgate.net
ADMET Prediction: Computational tools can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify promising drug candidates early in the development process. atmiyauni.ac.inresearchgate.net
| Computational Method | Application | Potential Impact |
| Density Functional Theory (DFT) | Elucidating electronic structure and reaction mechanisms. | Rational design of catalysts and prediction of reactivity. |
| Molecular Docking | Predicting binding modes and affinities to biological targets. | Accelerating drug discovery and lead optimization. atmiyauni.ac.inresearchgate.netnih.gov |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecules and their complexes. | Understanding protein-ligand interactions and conformational changes. researchgate.net |
| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicological properties. | Early identification of drug candidates with favorable profiles. atmiyauni.ac.inresearchgate.net |
Design and Synthesis of New Hexahydropyrrolo[1,2-a]pyrimidinone-Based Scaffolds for Chemical Biology Research
The unique structural and chemical properties of the hexahydropyrrolo[1,2-a]pyrimidinone scaffold make it an attractive starting point for the development of new tools for chemical biology research.
Future directions in this area include:
Chemical Probes: The synthesis of hexahydropyrrolo[1,2-a]pyrimidinone derivatives functionalized with reporter groups (e.g., fluorophores, biotin) will enable the development of chemical probes for studying biological processes in real-time.
Fragment-Based Drug Discovery: The hexahydropyrrolo[1,2-a]pyrimidinone core can serve as a valuable fragment for fragment-based drug discovery campaigns. By screening libraries of these fragments against biological targets, researchers can identify starting points for the development of new therapeutic agents.
Scaffold Hopping and Hybridization: The principles of scaffold hopping and molecular hybridization can be applied to design novel compounds that combine the desirable features of the hexahydropyrrolo[1,2-a]pyrimidinone core with other pharmacophoric elements. mdpi.com This approach has the potential to yield compounds with improved potency, selectivity, and pharmacokinetic properties. mdpi.com The pyrrolo[2,3-d]pyrimidine scaffold, for instance, has been a key component in the development of various kinase inhibitors. mdpi.commdpi.com
The exploration of related heterocyclic systems, such as hexahydropyrrolo[1,2-e]imidazol-1-one derivatives, has already shown promise in the discovery of new antiviral agents, suggesting that the broader class of pyrrolo-fused heterocycles is a rich source for bioactive molecules. nih.gov Similarly, the synthesis of related scaffolds like tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones has led to the identification of new tubulin polymerization inhibitors. rsc.org
Q & A
Q. Optimization Factors :
- Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency.
- Catalysts : Acid catalysts (e.g., p-TsOH) enhance reaction rates .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization over side reactions .
Basic: Which spectroscopic and crystallographic methods are most effective for confirming the bicyclic structure of this compound?
Q. Methodological Answer :
- X-ray Crystallography : Resolves fused bicyclic systems (pyrrolidine + pyrimidine rings) and π-π stacking interactions. For example, C–N bond lengths of 1.45–1.49 Å confirm sp³ hybridization in the saturated rings .
- NMR Spectroscopy :
- Mass Spectrometry : Molecular ion peak at m/z 140.18 (C₇H₁₂N₂O) .
Basic: What in vitro assays are recommended for initial screening of its antimicrobial and anticancer activity?
Q. Methodological Answer :
- Antimicrobial Screening :
- Broth Microdilution Assay : Determine minimum inhibitory concentration (MIC) against Staphylococcus aureus (ATCC 43300) using 96-well plates .
- Time-Kill Curves : Assess bactericidal effects over 24 hours at 2× MIC .
- Anticancer Screening :
- MTT Assay : Evaluate IC₅₀ values (e.g., 12.5 µM in A549 lung cancer cells) .
- Colony Formation Assay : Quantify clonogenic survival post-treatment .
Advanced: How can researchers design experiments to elucidate the compound's mechanism in inducing apoptosis in cancer cells?
Q. Methodological Answer :
- Flow Cytometry : Use Annexin V/PI staining to quantify apoptotic cells (e.g., 40% apoptosis in HeLa cells at 24 hours) .
- Western Blotting : Monitor caspase-9/3 activation, PARP cleavage, and downregulation of Bcl-2/Bcl-xL .
- Cell Cycle Analysis : PI staining to confirm G1 arrest (e.g., 60% G1 phase cells vs. 30% in controls) .
- DNA Fragmentation Assay : TUNEL staining to detect time-dependent DNA damage .
Advanced: What strategies optimize the compound's bioavailability and target specificity in preclinical models?
Q. Methodological Answer :
- Structural Modifications :
- Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance tumor accumulation (e.g., 3-fold increase in A549 uptake) .
- Targeted Delivery : Conjugate with folate ligands for selective uptake in cancer cells overexpressing folate receptors .
Advanced: How can researchers resolve contradictions in reported IC₅₀ values across different cancer cell lines?
Q. Methodological Answer :
- Standardization :
- Use identical cell culture conditions (e.g., serum concentration, passage number).
- Normalize data to reference drugs (e.g., cisplatin) .
- Mechanistic Profiling :
- Compare expression levels of molecular targets (e.g., cyclin-D1, Bcl-2) via qPCR .
- Statistical Analysis :
- Apply ANOVA with post-hoc Tukey tests to assess inter-study variability.
- Use meta-analysis to pool data from independent studies .
Advanced: What computational methods predict interactions between this compound and biological targets?
Q. Methodological Answer :
- Molecular Docking :
- AutoDock Vina to simulate binding to CDK-2 (binding energy: −9.2 kcal/mol) .
- Key interactions: Hydrogen bonds with Thr14 and hydrophobic contacts with Val18 .
- MD Simulations :
- GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
